3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC8745487
Molecular Formula: C21H18N4O2S2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O2S2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H18N4O2S2/c1-13-7-6-10-24-18(13)23-17(22-2)15(19(24)26)11-16-20(27)25(21(28)29-16)12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3/b16-11- |
| Standard InChI Key | CJDYMMBUDBDSCA-WJDWOHSUSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC |
Introduction
Structural Features
This compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The pyrido-pyrimidine scaffold is also significant, as it can participate in various chemical reactions, such as electrophilic substitution reactions. The presence of a methylamino group further enhances its chemical diversity and potential reactivity.
Biological Activities and Potential Applications
Compounds containing thiazolidinone structures have been reported to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The pyrido-pyrimidine core may also contribute to its therapeutic potential by interacting with specific biological targets such as enzymes or receptors. Understanding these interactions at a molecular level is essential for predicting therapeutic outcomes.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume